molecular formula C18H27ClO2 B8758401 [2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride CAS No. 88-34-6

[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride

Cat. No.: B8758401
CAS No.: 88-34-6
M. Wt: 310.9 g/mol
InChI Key: KSYTWDUNKAIFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride: is a chemical compound with the molecular formula C18H27ClO2 and a molecular weight of 310.86 g/mol . It is known for its applications in organic synthesis and various industrial processes. The compound is characterized by its unique structure, which includes a phenoxy group substituted with two tert-pentyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- typically involves the reaction of 2,4-bis(1,1-dimethylpropyl)phenol with acetyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The reaction can be represented as follows:

2,4-bis(1,1-dimethylpropyl)phenol+acetyl chlorideacetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-+HCl\text{2,4-bis(1,1-dimethylpropyl)phenol} + \text{acetyl chloride} \rightarrow \text{acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-} + \text{HCl} 2,4-bis(1,1-dimethylpropyl)phenol+acetyl chloride→acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-+HCl

Industrial Production Methods

In industrial settings, the production of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- can hydrolyze to form the corresponding phenol and hydrochloric acid.

    Esterification: The compound can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

Scientific Research Applications

[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- involves the formation of an acylium ion intermediate during its reactions. This intermediate is highly reactive and can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]- lies in its specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other acetyl chlorides may not be as effective .

Properties

CAS No.

88-34-6

Molecular Formula

C18H27ClO2

Molecular Weight

310.9 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl chloride

InChI

InChI=1S/C18H27ClO2/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3

InChI Key

KSYTWDUNKAIFLK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)Cl)C(C)(C)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2,4-Di-t-pentylphenoxy)ethanoic acid (12.0 g, 0.041 mol) (CAS Registry Number 13402-96-5) and thionyl chloride (60 ml) were heated under reflux on a steam-bath for 1.5 h. The resulting yellow solution was allowed to cool before being distilled under reduced pressure to remove volatiles. The residue was dissolved in 60-80 petroleum-ether (200 ml) and the solution was distilled under reduced pressure to remove any remaining traces of volatiles, leaving 2-(2,4-di-t-pentyl-phenoxy)ethanoyl chloride as a red oil which was used without further purification.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

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